
1-(2-Chloro-4-isopropoxyphenyl)-ethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the chlorine and isopropoxy groups, and the attachment of the ethylamine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the phenyl ring and the ethylamine chain. The presence of the chlorine and isopropoxy groups on the phenyl ring could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The chlorine atom is a good leaving group, and the amine group can act as a nucleophile or base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Synthesis and Pharmacological Characterization
- 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives have been synthesized as dopamine (DA) receptor ligands. These compounds demonstrate affinity and selectivity for D-1 and D-2 subtypes of DA receptors, indicating their potential in neurological research and drug development (Claudi et al., 1992).
Structural Investigations
- Structural investigations of compounds like [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, which share a similar structure to 1-(2-Chloro-4-isopropoxyphenyl)-ethylamine, have been carried out. These studies provide insights into molecular configurations and interactions, critical for drug design (Datta et al., 1994).
Antidepressant Activity
- Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related, indicates potential antidepressant activity. This suggests a possible application in the treatment of depression and other mood disorders (Yardley et al., 1990).
Synthesis of Derivatives
- Studies have focused on the synthesis of derivatives like 2-(p-nitrophenoxy)ethylamine. These synthetic approaches contribute to the development of new compounds with potential pharmacological applications (Knipe et al., 1977).
Enantioseparation and Structural Analysis
- The enantioseparation of racemic 1-(4-halophenyl)ethylamines through diastereomeric salt formation, where O-Ethyl 4-chlorophenylphosphonothioic acid was used as a chiral selector, shows the importance of such compounds in stereochemistry (Kobayashi et al., 2010).
Drug Delivery Materials
- Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles have been shown to be promising as drug delivery materials, highlighting the potential biomedical applications of similar compounds (Sahiner et al., 2018).
Orientations Futures
The future directions for research on this compound would depend on its intended uses and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIHAKSCSSGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


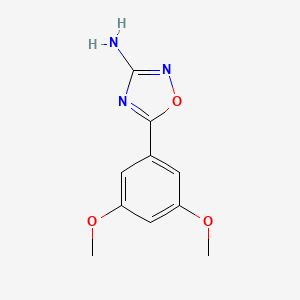
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1374075.png)
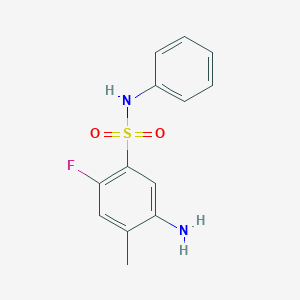
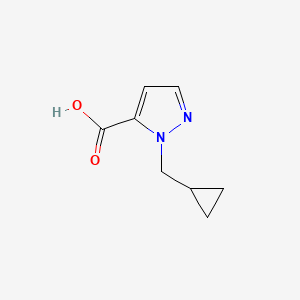
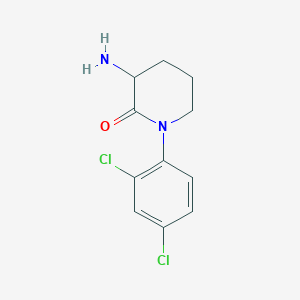
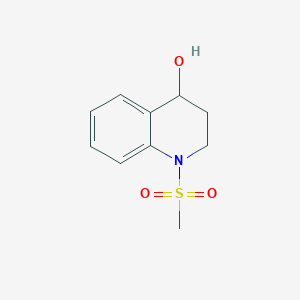
![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

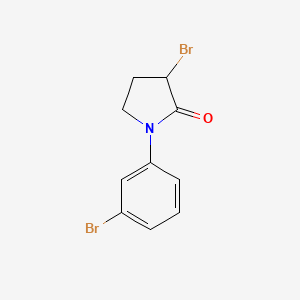
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
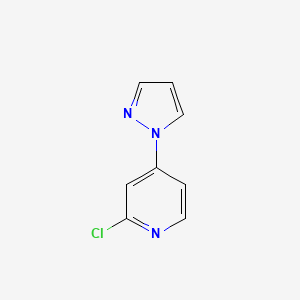
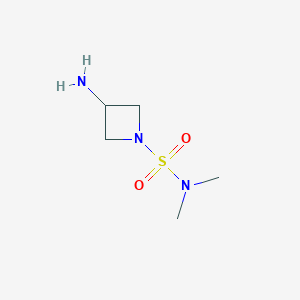
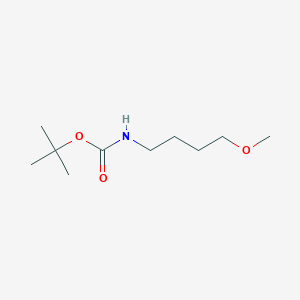
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
